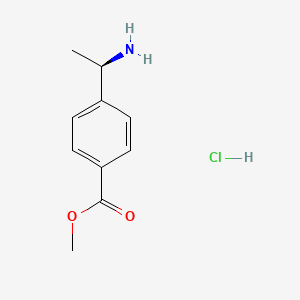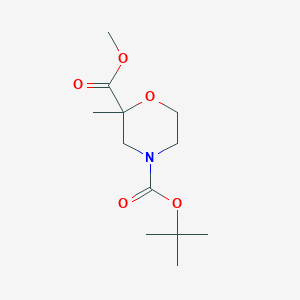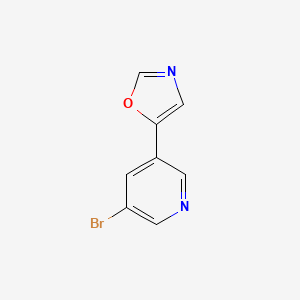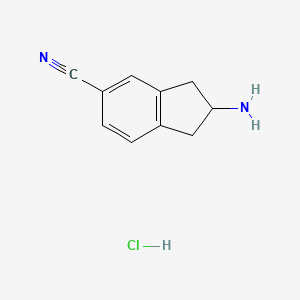
3-Bromo-2-fluoro-5-(trifluoromethyl)aniline
Descripción general
Descripción
“3-Bromo-2-fluoro-5-(trifluoromethyl)aniline” is a chemical compound that is used in the synthesis and biochemical evaluation of a series of inhibitors . It has a molecular formula of CHBrFN .
Synthesis Analysis
The preparation process of 3-bromine-5-trifluoro methyl aniline involves raw material with 4-bromo-2-trifluro toluidine, successively through acetylize, nitrated, deacetylation, deaminizating and reduction preparation . The overall yield of the process is 43 percent .Molecular Structure Analysis
The molecular formula of “this compound” is C7H5BrF3N . It has an average mass of 240.020 Da and a monoisotopic mass of 238.955734 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.7±0.1 g/cm3, boiling point of 231.2±40.0 °C at 760 mmHg, vapour pressure of 0.1±0.5 mmHg at 25°C, enthalpy of vaporization of 46.8±3.0 kJ/mol, flash point of 93.6±27.3 °C, index of refraction of 1.522, molar refractivity of 43.2±0.3 cm3 .Aplicaciones Científicas De Investigación
Vibrational Analysis and Material Applications
The vibrational properties of compounds related to 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline, such as 4-bromo-3-(trifluoromethyl)aniline, have been studied for their potential use in non-linear optical (NLO) materials. These studies include experimental and theoretical vibrational analysis using Fourier Transform-Infrared and Fourier Transform-Raman techniques. This research is significant in understanding the molecular structure and potential applications in materials science, particularly in the development of NLO materials (Revathi et al., 2017).
Catalysis and Synthesis Applications
This compound has been identified as a useful monodentate transient directing group (MonoTDG) in catalytic processes. This compound enables Ruthenium(II)-catalyzed intermolecular direct ortho-C-H imidation of benzaldehydes. This catalytic process is efficient and exhibits good functional group tolerance, useful for synthesizing diverse molecular scaffolds like quinazoline and fused isoindolinone (Wu et al., 2021).
Chemoselective Functionalization
The chemoselective functionalization of compounds similar to this compound, specifically 5-bromo-2-chloro-3-fluoropyridine, has been demonstrated. This research highlights the selective substitution reactions under different conditions, which is pivotal in synthetic chemistry for developing specific and targeted chemical reactions (Stroup et al., 2007).
Coordination Chemistry and Biological Activity
Studies on Cu(II) and Pd(II) complexes with F, CF3 bearing 3,5-di-tert-butylsalicylaldimines, which are based on derivatives of this compound, have shown promising results. These complexes have been characterized and analyzed for their redox-reactivity and antiproliferative activities. Such research is essential in the development of potential pharmaceuticals and understanding the biological activities of these compounds (Kasumov et al., 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds such as 4-bromo-2-fluoro-5-(trifluoromethyl)aniline and 2-bromo-5-(trifluoromethyl)aniline have been reported to exhibit antimicrobial effects . This suggests that the compound may interact with targets that are crucial for microbial survival and growth.
Mode of Action
Given its antimicrobial properties, it is plausible that the compound interacts with its targets in a way that inhibits microbial growth or survival .
Biochemical Pathways
It is reasonable to assume that the compound’s antimicrobial action involves disruption of essential biochemical pathways in microbes .
Result of Action
Given its reported antimicrobial effects, it can be inferred that the compound’s action results in the inhibition of microbial growth or survival .
Propiedades
IUPAC Name |
3-bromo-2-fluoro-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBABHSMSXVXOOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201243342 | |
| Record name | 3-Bromo-2-fluoro-5-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201243342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262198-06-0 | |
| Record name | 3-Bromo-2-fluoro-5-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262198-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-fluoro-5-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201243342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1376328.png)




![[1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester](/img/structure/B1376335.png)
![3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376336.png)



![5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1376343.png)
